Methyl 2-(fluorosulfonyl)acetate
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Overview
Description
Methyl 2-(fluorosulfonyl)acetate is a chemical compound with the molecular formula C3H3F3O4S. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is a clear, colorless to yellow liquid with a density of 1.509 g/mL at 25°C and a boiling point of 117-118°C .
Mechanism of Action
Target of Action
Methyl 2-(fluorosulfonyl)acetate is a useful reagent for the trifluoromethylation of alkyl halides . It primarily targets alkyl halides, which are organic compounds containing a halogen (Fluorine, Chlorine, Bromine, Iodine) atom bonded to a carbon atom .
Mode of Action
The interaction of this compound with its targets involves the release of difluorocarbene under specific conditions . This compound exhibits carbene reactivity characteristics, which are comparable to those exhibited by other similar compounds .
Biochemical Pathways
The interaction of this compound with alkyl halides leads to the formation of trifluoromethylated compounds . This process affects the biochemical pathways involving alkyl halides and introduces a trifluoromethyl group into these compounds .
Result of Action
The primary result of the action of this compound is the formation of trifluoromethylated compounds . These compounds have various applications, including in the synthesis of pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found to act as a very efficient source of difluorocarbene under specific high concentration, high temperature conditions . Furthermore, safety data suggests that it should be stored in a cool, well-ventilated place away from heat sources and oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known to be a useful reagent for the trifluoromethylation of alkyl halides . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the process of trifluoromethylation.
Molecular Mechanism
Its role as a reagent for trifluoromethylation suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Methyl 2-(fluorosulfonyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of tetrafluoroethylene-β-sultone with methanol in a single step . This reaction is typically carried out under nitrogen protection to prevent unwanted side reactions. The reaction conditions include heating the mixture to 90°C and stirring for 20 hours. The product is then extracted using ethyl acetate and recrystallized to obtain pure this compound .
Chemical Reactions Analysis
Methyl 2-(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:
Trifluoromethylation: It is a useful reagent for the trifluoromethylation of alkyl halides.
Perfluoroalkylation: It is broadly applicable for perfluoroalkylations of aryl iodides and bromides.
Common reagents used in these reactions include alkyl halides, aryl iodides, and bromides. The major products formed from these reactions are trifluoromethylated and perfluoroalkylated compounds .
Scientific Research Applications
Methyl 2-(fluorosulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent for the trifluoromethylation and perfluoroalkylation of various substrates.
Biology and Medicine: Fluorinated compounds, including this compound, are valuable in drug development due to their ability to improve the metabolic stability, bioavailability, and potency of pharmaceutical compounds.
Industry: It is used in the preparation of fluorinated building blocks for various industrial applications.
Comparison with Similar Compounds
Methyl 2-(fluorosulfonyl)acetate can be compared with other similar compounds such as:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound is also used for trifluoromethylation and perfluoroalkylation reactions.
Difluoro(fluorosulfonyl)acetic acid methyl ester: Another similar compound with applications in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-fluorosulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBSVQEXGORTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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